Product packaging for 1-(3-Ethoxypropyl)azetidin-3-amine(Cat. No.:)

1-(3-Ethoxypropyl)azetidin-3-amine

Cat. No.: B12271795
M. Wt: 158.24 g/mol
InChI Key: KDNUCXUAGGYNNS-UHFFFAOYSA-N
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Description

Structural Significance of Four-Membered Aza-Heterocycles in Organic Chemistry

Four-membered heterocyclic compounds, particularly those containing a nitrogen atom like azetidines, represent a unique and valuable class of molecules in organic synthesis and medicinal chemistry. nih.gov Their compact, strained ring system imparts distinct conformational constraints and reactivity patterns that are not observed in their acyclic or larger-ring counterparts. nih.govrsc.org The presence of the nitrogen heteroatom within the four-membered ring introduces polarity and a site for further functionalization, making azetidines versatile building blocks. nih.govwikipedia.org These structural features can lead to improved metabolic stability, controlled lipophilicity, and favorable binding interactions when incorporated into larger molecules. nih.gov Consequently, the azetidine (B1206935) motif has become a privileged structure in drug design, appearing in a range of therapeutic agents. nih.govrsc.org

Historical Development of Azetidine Synthesis Methodologies

The synthesis of azetidines has evolved significantly since their initial discovery. rsc.org Early methods were often challenging due to the inherent ring strain of the four-membered ring. magtech.com.cn Historically, the reduction of β-lactams (azetidin-2-ones) was a common approach to access the azetidine core. magtech.com.cnnih.gov Another classical method involves the intramolecular cyclization of γ-amino alcohols or their derivatives, where a nitrogen nucleophile displaces a leaving group on a three-carbon chain. organic-chemistry.org

Over the years, a diverse array of synthetic strategies has been developed, reflecting the growing importance of this heterocyclic scaffold. magtech.com.cn These methods can be broadly categorized into cyclization reactions and cycloadditions. rsc.org Cyclization approaches often involve the formation of a carbon-nitrogen or carbon-carbon bond to close the ring. magtech.com.cn Notable advancements include palladium-catalyzed intramolecular C-H amination and methods involving the ring expansion of aziridines. organic-chemistry.org

Photochemical methods, such as the aza Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene, have also emerged as a powerful tool for constructing the azetidine ring. nih.gov More recent developments focus on creating substituted azetidines with high stereocontrol, often employing chiral auxiliaries or catalysts. magtech.com.cn The development of one-pot syntheses and the use of readily available starting materials continue to be major areas of research, aiming for more efficient and scalable routes to this important class of compounds. organic-chemistry.orgchemrxiv.org

Principles of Ring Strain and its Influence on Azetidine Reactivity

The reactivity of azetidines is profoundly influenced by the inherent strain within their four-membered ring. rsc.orgrsc.orgresearchwithrutgers.com This ring strain, estimated to be approximately 25.4 kcal/mol, is a consequence of bond angle distortion from the ideal tetrahedral angle and torsional strain from eclipsing interactions. rsc.org This value lies between the higher strain of the three-membered aziridines (27.7 kcal/mol) and the significantly lower strain of the five-membered pyrrolidines (5.4 kcal/mol). rsc.org

This intermediate level of ring strain is a key feature of azetidine chemistry. It renders the ring susceptible to cleavage under certain conditions, a property that is exploited in various synthetic transformations. rsc.orgrsc.org The strain can be released through ring-opening reactions, which can be initiated by nucleophiles, electrophiles, or under thermal and photochemical conditions. nih.govmsu.edu For instance, acid-catalyzed ring-opening is a common reaction pathway for azetidines. msu.edu

However, despite this inherent strain, azetidines are generally more stable and easier to handle than the more reactive aziridines. rsc.orgrsc.orgresearchwithrutgers.com This balance of stability and reactivity makes them valuable synthetic intermediates. rsc.orgresearchwithrutgers.com The nitrogen atom's basicity is also affected by the ring size, with azetidines generally being more basic than aziridines. srce.hr The reactivity can be further tuned by the substituents on both the nitrogen and carbon atoms of the ring.

Ring System Approximate Ring Strain (kcal/mol)
Aziridine (B145994)27.7 rsc.org
Azetidine25.4 rsc.org
Pyrrolidine (B122466)5.4 rsc.org
Oxetane (B1205548)24.7 rsc.org
Thietane19.6 rsc.org

Overview of the 1-(3-Ethoxypropyl)azetidin-3-amine Scaffold within Azetidine Research

The this compound scaffold represents a specific example of a disubstituted azetidine that combines the core azetidine ring with two distinct functional groups. The 1- position is substituted with a 3-ethoxypropyl group, and the 3- position bears a primary amine. This particular arrangement of substituents makes it a valuable building block in medicinal chemistry. arkat-usa.org

The synthesis of 3-aminoazetidine derivatives is a key area of research, as these compounds serve as crucial intermediates for a variety of biologically active molecules. google.com The 3-aminopropyl side chain, in particular, is found in a number of pharmacologically active compounds. arkat-usa.org The synthesis of such scaffolds can be challenging, and various methods have been explored. One approach involves the dimerization of azetidine followed by functionalization. arkat-usa.org Other routes may involve the reaction of a suitable amine with a pre-formed azetidine electrophile, such as 1-benzhydrylazetidin-3-yl methanesulfonate. chemrxiv.org The development of efficient, one-pot procedures for the synthesis of such N-aminopropyl scaffolds under mild conditions is an active area of investigation. arkat-usa.org The presence of both a secondary amine within the ring (which becomes tertiary upon substitution) and a primary exocyclic amine provides multiple points for further chemical modification, allowing for the creation of diverse chemical libraries for drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O B12271795 1-(3-Ethoxypropyl)azetidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

1-(3-ethoxypropyl)azetidin-3-amine

InChI

InChI=1S/C8H18N2O/c1-2-11-5-3-4-10-6-8(9)7-10/h8H,2-7,9H2,1H3

InChI Key

KDNUCXUAGGYNNS-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1CC(C1)N

Origin of Product

United States

Synthetic Methodologies for 1 3 Ethoxypropyl Azetidin 3 Amine and Analogous Azetidine Structures

Strategies for Azetidine (B1206935) Ring Construction

The inherent ring strain of azetidines, comparable to cyclobutane (B1203170) and aziridine (B145994), presents unique challenges and opportunities in their synthesis. researchgate.net Several key strategies have been developed to construct this valuable heterocyclic motif, including intramolecular cyclization, ring contraction, and cycloaddition reactions. researchgate.netrsc.org

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for forming the azetidine ring. researchgate.net This approach typically involves a precursor molecule containing both a nucleophilic amine and an electrophilic carbon center positioned to favor a 4-exo-tet cyclization.

A prevalent strategy for azetidine synthesis involves the intramolecular SN2 reaction where a nitrogen nucleophile displaces a leaving group on a γ-carbon. nih.gov This method is widely used due to the commercial availability of suitable starting materials or their straightforward preparation. Common leaving groups include halides (e.g., chloro, bromo) and sulfonates (e.g., mesylate, tosylate). nih.gov

For instance, the cyclization of 1,3-amino alcohols or 1,3-haloamines, often promoted by a base, is a foundational approach to azetidine synthesis. researchgate.net The reaction proceeds via the deprotonation of the amine to increase its nucleophilicity, followed by attack on the electrophilic carbon and displacement of the leaving group.

A specific example is the synthesis of C2-substituted azetidines, which can be achieved through the cyclization of chlorosulfinamides. acs.org This method has been shown to be scalable and allows for the preparation of enantioenriched azetidines. acs.org The reaction conditions, such as the choice of base and solvent, can significantly impact the yield and diastereoselectivity of the cyclization. acs.org

Precursor TypeLeaving GroupGeneral ConditionsProductReference
1,3-HaloamineHalogenBaseAzetidine nih.gov
1,3-Amino alcoholSulfonate (after activation)BaseAzetidine researchgate.net
ChlorosulfinamideChlorineBase (e.g., KOH)C2-Substituted Azetidine acs.org

A significant challenge in intramolecular cyclization reactions for azetidine formation is the potential for competing elimination reactions. youtube.com When the substrate has a hydrogen atom on the carbon adjacent to the leaving group (β-position), an E2 elimination can occur, leading to the formation of an unsaturated open-chain product instead of the desired cyclic azetidine. youtube.com

The competition between substitution (SN2) and elimination (E2) is influenced by several factors, including the strength and steric hindrance of the base/nucleophile, the nature of the substrate (primary, secondary, or tertiary leaving group), and the reaction temperature. youtube.com For the synthesis of azetidines, conditions that favor substitution over elimination are crucial. This often involves using a non-hindered base and carefully controlling the reaction temperature.

For example, in the synthesis of 2-alkylideneazetidines, an Ullmann-type coupling of N-tosyl-3-halo-3-butenylamines is employed. organic-chemistry.org This specific reaction design favors the desired cyclization pathway over potential elimination side reactions.

Ring Contraction Reactions for Azetidine Formation

Ring contraction provides an alternative and powerful route to azetidines from larger ring systems. This approach can offer access to substituted azetidines that may be difficult to prepare via direct cyclization methods.

One notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. acs.org This transformation is achieved in a one-pot process involving nucleophilic addition to the carbonyl group of the pyrrolidinone, followed by a ring-opening and subsequent intramolecular SN2 reaction that displaces the α-bromide, leading to the smaller azetidine ring. organic-chemistry.orgacs.org This method is versatile, allowing for the incorporation of various nucleophiles such as alcohols, phenols, and anilines. acs.org

Another strategy involves the Favorskii rearrangement of cyclic α-halo ketones. While not exclusively for azetidine synthesis, the underlying principle of ring contraction via a cyclopropanone (B1606653) intermediate can be conceptually applied to nitrogen-containing systems. chemistrysteps.com

Starting MaterialReagentsProductKey TransformationReference
α-Bromo N-sulfonylpyrrolidinoneK₂CO₃, Nucleophile (e.g., ROH)α-Alkoxycarbonyl-N-sulfonylazetidineNucleophilic addition followed by ring contraction organic-chemistry.orgacs.org
Cycloheptyl alcoholHClChloro-methylcyclohexaneCarbocation rearrangement and ring contraction chemistrysteps.com

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions, particularly [2+2] cycloadditions, represent a highly efficient and atom-economical method for the construction of the azetidine ring. These reactions involve the combination of two unsaturated components to form a four-membered ring in a single step.

The Staudinger synthesis, a classic [2+2] cycloaddition between a ketene (B1206846) and an imine, is a well-established method for the synthesis of β-lactams (2-azetidinones). mdpi.com This reaction has been widely employed and continues to be a valuable tool for constructing the azetidinone core. mdpi.com

More recently, visible-light-mediated [2+2] photocycloadditions have emerged as a powerful strategy for azetidine synthesis. springernature.comchemrxiv.org These reactions often utilize a photocatalyst, such as an iridium complex, to promote the cycloaddition between an alkene and an oxime or a related imine derivative. rsc.orgchemrxiv.org This approach is characterized by its mild reaction conditions, operational simplicity, and broad functional group tolerance. chemrxiv.org The mechanism is believed to proceed through a triplet energy transfer from the excited photocatalyst to one of the reactants, initiating the cycloaddition. rsc.orgchemrxiv.org

The aza Paternò–Büchi reaction, the photocycloaddition of an imine and an alkene, is another important [2+2] cycloaddition for accessing azetidines. springernature.com These photochemical methods provide access to a diverse range of highly functionalized azetidines that would be challenging to synthesize using traditional thermal methods. rsc.org

Reactant 1Reactant 2Reaction TypeProductReference
KeteneImineStaudinger [2+2] Cycloaddition2-Azetidinone (β-Lactam) mdpi.com
AlkeneOximeVisible-Light-Mediated [2+2] PhotocycloadditionAzetidine springernature.comchemrxiv.org
Alkene2-Isoxazoline-3-carboxylateVisible-Light-Mediated aza-Paternò–Büchi [2+2] PhotocycloadditionAzetidine rsc.org
Aza-Paterno-Büchi Reactions

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands out as one of the most direct and efficient methods for constructing functionalized azetidines. rsc.orgresearchgate.netnih.govnih.gov This reaction can proceed through either intermolecular or intramolecular pathways.

Intermolecular aza-Paterno-Büchi reactions typically involve the UV light-induced excitation of an imine, which then undergoes a cycloaddition with an alkene. nih.gov To circumvent competing E/Z isomerization of the imine, cyclic imines are often employed. nih.gov More recently, visible-light-mediated approaches have been developed, expanding the scope and applicability of this reaction. nih.govnih.govresearchgate.netresearchgate.net These methods often utilize a photocatalyst to facilitate the reaction under milder conditions. nih.govrsc.org For instance, an iridium(III) photocatalyst can be used to activate 2-isoxazoline-3-carboxylates for reaction with alkenes via triplet energy transfer. researchgate.netrsc.org

Intramolecular aza-Paterno-Büchi reactions offer a pathway to bicyclic and more complex azetidine structures. nih.govacs.org In these reactions, the imine and alkene moieties are tethered within the same molecule, and upon photoexcitation, they undergo an intramolecular cycloaddition. nih.govacs.org This strategy has proven effective even for unactivated alkenes, which were previously challenging substrates. acs.org

The stereoselectivity of the aza-Paterno-Büchi reaction is a critical aspect, and it can be influenced by whether the reaction proceeds through a singlet or triplet excited state. nih.gov Triplet state reactions, which proceed via a 1,4-biradical intermediate, may exhibit different stereochemical outcomes compared to the concerted singlet state pathway due to the potential for rotation around the carbon-carbon bond in the intermediate. nih.gov

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of azetidin-2-ones, commonly known as β-lactams, is a widely utilized and reliable method for the synthesis of azetidines. nih.govacs.org This approach benefits from the ready availability of a diverse range of β-lactam precursors. acs.org

Several reducing agents have been effectively employed for this transformation. Reagents such as diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and Raney nickel are commonly used. acs.org More efficient and chemoselective reductions can be achieved with alanes, such as diisobutylaluminium hydride (DIBAL-H) and chloroalanes (AlH₂Cl or AlHCl₂), in ethereal solvents. acs.orgrsc.orgnih.gov These hydroalanes have been shown to be particularly effective for the chemoselective reduction of the β-lactam carbonyl group. rsc.orgacs.org A key advantage of these reduction methods is that the stereochemistry of the substituents on the azetidine ring is generally retained throughout the reaction. acs.org

However, the presence of Lewis acidic reagents like alanes can sometimes lead to undesired ring-opening of the strained azetidine product, particularly when the azetidine ring is substituted with electron-rich groups. acs.orgrsc.org To address this, alternative methods have been developed, such as the sodium borohydride (B1222165) (NaBH₄) promoted reduction of C-3 functionalized azetidin-2-ones, which can proceed with high diastereoselectivity. rsc.org

The choice of reducing agent can be critical for achieving the desired outcome. For example, while strong reducing agents like LiAlH₄ can lead to ring cleavage of the β-lactam, yielding γ-amino alcohols, milder reagents are required to selectively reduce the carbonyl to afford the azetidine. nih.govbhu.ac.in

C–C Bond Formation Reactions

Electroreductive Intramolecular Cross-Coupling

Electroreductive intramolecular cross-coupling presents an interesting and modern approach to the synthesis of azetidine rings. acs.org This method involves the formation of a carbon-carbon bond through an intramolecular cyclization facilitated by an electrochemical reduction.

One notable example is the electroreduction of enantiopure aromatic α-iminoesters, which can be prepared from α-amino acids. acs.org This process yields enantiomerically enriched azetidin-2-ones. acs.org The reaction is typically promoted by the addition of trimethylsilyl (B98337) chloride (TMSCl). acs.org It is important to note that some degree of racemization can occur under the electrochemical conditions. acs.org This electrochemical approach offers a unique way to construct the azetidine core, moving away from traditional chemical reductants. nih.govorganic-chemistry.orgnih.gov

Coupling with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of organometallic reagents, particularly Grignard reagents, with suitable precursors is a valuable method for the synthesis of substituted azetidines. rsc.orggoogle.com These reactions allow for the introduction of a wide range of substituents onto the azetidine ring through the formation of new carbon-carbon bonds. masterorganicchemistry.com

A notable application involves the titanium(IV)-mediated coupling of oxime ethers with alkyl Grignard reagents to produce spirocyclic NH-azetidines. rsc.orgresearchgate.netresearchgate.net This reaction is believed to proceed through a Kulinkovich-type mechanism, offering a broad substrate scope and the ability to construct densely functionalized azetidines. rsc.org Another strategy involves the reaction of β-amino esters with Grignard reagents to form azetidinones (β-lactams). bhu.ac.in

Furthermore, Grignard reagents can be used in the synthesis of azetidine derivatives through addition to azetidinone precursors. For instance, the addition of a Grignard reagent to a 4-oxo-2-azetidinecarboxylic acid derivative is a key step in the production of azetidine-2-carboxylic acid. google.com Continuous reaction technologies utilizing Grignard reactions have also been developed for the preparation of azetidine-containing compounds, offering advantages in terms of safety and efficiency. google.com

Specific Routes to 3-Aminoazetidine Core Structures

The 3-aminoazetidine moiety is a crucial building block for numerous biologically active compounds. google.com Consequently, specific synthetic routes have been developed to introduce the amino group at the C3 position of the azetidine ring.

Direct Amination Strategies for the C3 Position

Direct amination of the C3 position of an azetidine ring represents a highly efficient strategy for the synthesis of 3-aminoazetidines. One prominent method involves the palladium-catalyzed directed C(sp³)–H arylation of azetidines. acs.orgnih.gov This approach allows for the direct introduction of aryl groups at the C3 position, providing access to stereochemically defined and synthetically valuable building blocks. acs.orgnih.gov The reaction exhibits a broad substrate scope and has been successfully applied in the synthesis of complex molecules with antimalarial activity. acs.orgnih.gov

Another strategy involves the intramolecular aminolysis of epoxy amines. For example, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines with a hydroxyl group at the C3 or C4 position, which can then be further functionalized to an amino group. nih.govfrontiersin.org This reaction proceeds in high yields and tolerates a variety of functional groups. nih.govfrontiersin.org

Furthermore, nucleophilic substitution reactions are a cornerstone for introducing the amino functionality. A classic approach involves the reaction of a 1-protected 3-sulfonyloxyazetidine with potassium phthalimide, followed by deprotection to yield 3-aminoazetidine. consensus.appgoogle.com This method provides a reliable route to the desired 3-aminoazetidine core.

The development of these direct amination strategies is crucial for the efficient and versatile synthesis of 3-aminoazetidine derivatives, which are key intermediates in the preparation of a wide range of pharmaceutical compounds. google.com

Data Tables

Table 1: Overview of Aza-Paterno-Büchi Reactions for Azetidine Synthesis

Reaction TypeKey FeaturesSubstratesConditionsRef.
IntermolecularDirect [2+2] cycloadditionImines and alkenesUV or visible light, often with photocatalyst rsc.orgresearchgate.netnih.govnih.govresearchgate.net
IntramolecularForms bicyclic/complex azetidinesTethered imine and alkenePhotoexcitation nih.govacs.org
Visible-Light MediatedMilder reaction conditions, broader scopeImines (e.g., 2-isoxazoline carboxylates) and alkenesVisible light, photocatalyst (e.g., Ir(III) complex) nih.govnih.govresearchgate.netresearchgate.netrsc.org

Table 2: Reducing Agents for the Conversion of β-Lactams to Azetidines

Reducing AgentSolventKey CharacteristicsRef.
Diborane (B₂H₆)Tetrahydrofuran (THF)Common and effective acs.org
Lithium Aluminum Hydride (LiAlH₄)EtherStrong reducing agent, can cause ring cleavage acs.orgnih.govbhu.ac.in
Raney Nickel-Heterogeneous catalyst acs.org
Diisobutylaluminium Hydride (DIBAL-H)EtherEfficient and chemoselective acs.orgrsc.org
Chloroalanes (AlH₂Cl, AlHCl₂)EtherHighly efficient and chemoselective acs.orgrsc.orgnih.govacs.org
Sodium Borohydride (NaBH₄)-Milder, used for functionalized β-lactams rsc.org

Table 3: C-C Bond Forming Reactions for Azetidine Synthesis

MethodKey TransformationReagentsRef.
Electroreductive Intramolecular Cross-Couplingα-iminoester to azetidin-2-one (B1220530)Trimethylsilyl chloride (TMSCl) acs.org
Grignard Coupling with Oxime EthersOxime ether to spirocyclic NH-azetidineAlkyl Grignard reagent, Ti(IV) catalyst rsc.orgresearchgate.netresearchgate.net
Grignard Addition to Azetidinonesβ-amino ester to azetidinoneGrignard reagent bhu.ac.in

Table 4: Methods for the Synthesis of 3-Aminoazetidines

StrategyKey ReactionReagents/CatalystRef.
Directed C(sp³)–H ArylationDirect functionalization of C3-H bondPalladium catalyst acs.orgnih.gov
Intramolecular AminolysisCyclization of epoxy aminesLanthanum(III) trifluoromethanesulfonate nih.govfrontiersin.org
Nucleophilic SubstitutionDisplacement of a leaving groupPotassium phthalimide consensus.appgoogle.com

Intramolecular Regioselective Aminolysis of Epoxides

The formation of the azetidine ring through the intramolecular aminolysis of epoxy amines represents a powerful strategy. This approach relies on the cyclization of a linear precursor containing both an amine nucleophile and an epoxide electrophile. The success of this method hinges on precise control over the regioselectivity of the ring-opening reaction.

Catalytic Control (e.g., Lanthanide Trifluoromethanesulfonates)

A significant challenge in the aminolysis of epoxides is that the Lewis or Brønsted acids used to activate the epoxide are often neutralized by the basicity of the amine nucleophile. nih.govfrontiersin.org Research has shown that lanthanide (III) trifluoromethanesulfonates (Ln(OTf)₃), particularly Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃), serve as excellent catalysts for these transformations. nih.govfrontiersin.org These catalysts can chemoselectively activate the epoxide even in the presence of an unprotected amine within the same molecule. researchgate.net

The La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds efficiently to afford substituted azetidines in high yields. nih.govnih.gov This reaction demonstrates broad functional group tolerance, proving effective even with substrates containing acid-sensitive or Lewis basic moieties. nih.govfrontiersin.org The reaction is typically conducted in a solvent like 1,2-dichloroethane (B1671644) (DCE) at reflux. researchgate.net Other metal triflates, such as Calcium trifluoromethanesulfonate (Ca(OTf)₂), have also been utilized for the intermolecular aminolysis of epoxides, highlighting the general utility of these catalysts in promoting such ring-opening reactions under mild conditions. organic-chemistry.org

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

Catalyst Solvent Temperature Time (h) Yield of Azetidine Reference
La(OTf)₃ (10 mol%) DCE Reflux 2.5 81% researchgate.net
Regioselectivity in cis- vs.trans-Epoxy Amines

The stereochemistry of the starting epoxy amine substrate plays a critical role in determining the reaction's outcome, dictating whether an azetidine or a pyrrolidine (B122466) ring is formed.

cis-Epoxy Amines: The La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds with high regioselectivity for C3-attack (a 4-exo-tet cyclization), leading to the formation of 3-hydroxyazetidines. frontiersin.orgresearchgate.net This pathway is favored and results in high yields of the four-membered ring system. nih.gov

trans-Epoxy Amines: In contrast, when trans-3,4-epoxy amines are subjected to the same catalytic conditions, the reaction favors a C4-selective intramolecular aminolysis. researchgate.net This anti-Baldwin 5-endo-tet cyclization results in the formation of 3-hydroxypyrrolidines. researchgate.net

This pronounced difference in regioselectivity based on the epoxide's geometry is a key feature of the lanthanide-catalyzed system. Computational studies suggest this selectivity arises from the coordination of the lanthanum (III) ion with the substrate and/or the product, guiding the nucleophilic attack to a specific carbon atom. nih.govfrontiersin.org

Strain-Release Reactions of Azabicyclo[1.1.0]butanes (ABB)

Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile precursors for the synthesis of functionalized azetidines. arkat-usa.org The significant ring strain of the central C-N bond in the bicyclic structure drives their reactivity, allowing for the formation of diverse azetidine derivatives through strain-release pathways. arkat-usa.orgd-nb.infonih.gov

Nucleophilic Attack with Amine Nucleophiles

The functionalization of ABBs often involves electrophilic activation of the bridgehead nitrogen atom. This activation renders the bridgehead carbon highly electrophilic and susceptible to nucleophilic attack, which proceeds with the cleavage of the strained central bond. d-nb.inforesearchgate.net This strategy enables the 1,3-difunctionalization of the resulting azetidine ring.

For instance, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst can rapidly generate bis-functionalized azetidines. organic-chemistry.org While not exclusively using amine nucleophiles for the ring-opening, this principle demonstrates how the strain-release mechanism facilitates the addition of nucleophiles to the ABB core. The process can be harnessed to create complex spirocyclic azetidines through intramolecular nucleophilic attack, where the nucleophile is tethered to the ABB framework. d-nb.infonih.govbris.ac.uk

Boron-Homologations for 3,3-Disubstituted Azetidines

A highly modular and stereospecific method for synthesizing 3,3-disubstituted azetidines utilizes the strain-release homologation of boronic esters. researchgate.netacs.org This methodology involves a sequence of steps:

Generation of (1-azabicyclo[1.1.0]butan-3-yl)lithium (ABB-Li) via lithiation at the C3 position. researchgate.net

Trapping of the lithiated intermediate with a boronic ester to form an intermediate boronate complex. researchgate.netacs.org

N-protonation of the boronate complex, typically with acetic acid, which triggers a 1,2-migration. This migration occurs with concomitant cleavage of the central C-N bond, relieving the ring strain and forming an N-H azetidinyl boronic ester. researchgate.netacs.org

This method is applicable to a wide range of primary, secondary, tertiary, aryl, and alkenyl boronic esters and proceeds with complete stereospecificity. acs.org The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized at both the azetidine nitrogen and the boronic ester moiety, providing a powerful tool for building molecular complexity. researchgate.netacs.orgchemrxiv.org This approach was successfully applied in a short, stereoselective synthesis of the azetidine-containing pharmaceutical, cobimetinib. acs.org

Table 2: Scope of Boronic Esters in ABB Homologation

Boronic Ester Type Resulting Azetidine Reference
Primary Alkyl 3-Alkyl-3-borylazetidine acs.org
Secondary Alkyl 3-Alkyl-3-borylazetidine acs.org
Tertiary Alkyl 3-Alkyl-3-borylazetidine acs.org
Aryl 3-Aryl-3-borylazetidine acs.org

Introduction of the 1-(3-Ethoxypropyl) Side Chain

Once the core azetidin-3-amine (B9764) structure is synthesized using a method such as those described above, the final step in producing the target molecule is the introduction of the 1-(3-ethoxypropyl) group onto the azetidine ring nitrogen. This transformation is typically achieved through standard N-alkylation techniques.

One common approach is the reaction of the secondary amine of the azetidine ring with a suitable 3-ethoxypropyl electrophile, such as 1-bromo-3-ethoxypropane (B1266903) or 3-ethoxypropyl tosylate. This reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the substitution.

Alternatively, reductive amination provides another robust route. This involves treating the azetidine with 3-ethoxypropanal (B1330410) in the presence of a reducing agent, such as sodium triacetoxyborohydride. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to yield the N-alkylated product, 1-(3-ethoxypropyl)azetidin-3-amine.

In a different synthetic design, 3-ethoxypropylamine (B153944) itself can be used as a primary starting material. google.com For example, it could be reacted with a 2-substituted-1,3-propanediol derivative, such as a bis-triflate, to directly form the substituted azetidine ring in a one-pot procedure. organic-chemistry.org

Strategies for N-Alkylation of Azetidines

N-alkylation is a fundamental method for introducing substituents onto the nitrogen atom of the azetidine ring. This can be achieved through various synthetic approaches.

One common strategy involves the reaction of an azetidine with an appropriate alkylating agent. For instance, the N-alkylation of azetidines can be accomplished using alkyl halides or sulfonates in the presence of a base. phasetransfercatalysis.comyoutube.commasterorganicchemistry.com This reaction, often a variation of the Williamson ether synthesis, proceeds via an SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com Therefore, primary alkyl halides are preferred to minimize side reactions like elimination, which can occur with secondary and tertiary halides. masterorganicchemistry.com Phase-transfer catalysis (PTC) can be employed to enhance the efficiency of N-alkylation, particularly for azetidines that lack activating groups, by facilitating the reaction between the azetidine in an organic phase and the alkylating agent. phasetransfercatalysis.com

Reductive amination is another powerful technique for N-alkylation. This involves the reaction of an azetidine with an aldehyde or ketone in the presence of a reducing agent. rsc.org This method is advantageous as it avoids the use of pre-formed alkyl halides.

The direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of a copper catalyst represents a more recent approach to generating functionalized azetidines. organic-chemistry.org This method allows for the introduction of various alkyl groups.

Alkylation MethodReagentsKey Features
Direct Alkylation Azetidine, Alkyl Halide/Sulfonate, BaseSN2 mechanism; best with primary halides. masterorganicchemistry.com
Phase-Transfer Catalysis Azetidine, Alkyl Halide, Phase-Transfer Catalyst (e.g., TBAB), BaseEnhances reactivity for unactivated azetidines. phasetransfercatalysis.com
Reductive Amination Azetidine, Aldehyde/Ketone, Reducing AgentAvoids the use of alkyl halides. rsc.org
From 1-Azabicyclobutane 1-Azabicyclobutane, Organometal Reagent, Copper CatalystRapid access to bis-functionalized azetidines. organic-chemistry.org

Integration of Alkyl Ether Moieties in Precursor Synthesis

The ethoxypropyl group can be incorporated into a precursor molecule before the formation of the azetidine ring. This approach often involves the synthesis of a key intermediate that already contains the desired alkyl ether side chain.

A plausible route to this compound would involve the synthesis of 3-ethoxypropylamine as a precursor. This can be prepared by the reaction of ethanol (B145695) with acrylonitrile (B1666552) to form 3-ethoxypropionitrile, which is then hydrogenated to yield 3-ethoxypropylamine. google.com This amine can then be used in a cyclization reaction to form the azetidine ring.

Another strategy is the Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide, which then reacts with an alkyl halide to form an ether. youtube.commasterorganicchemistry.commasterorganicchemistry.comyoutube.com For instance, 3-chloropropan-1-ol could be reacted with sodium ethoxide to form 1-chloro-3-ethoxypropane. This haloalkyl ether can then be used to alkylate a suitable azetidine precursor. The synthesis of such haloalkyl ethers can also be achieved by reacting an alcohol with a halogenating agent.

Reductive alkylation of alcohols with aldehydes or ketones can also be used to form ethers. youtube.com This method can be advantageous as it avoids the use of strong bases.

Precursor Synthesis MethodStarting MaterialsIntermediate Formed
From Acrylonitrile Ethanol, Acrylonitrile3-Ethoxypropionitrile -> 3-Ethoxypropylamine google.com
Williamson Ether Synthesis 3-Halopropan-1-ol, Sodium Ethoxide1-Halo-3-ethoxypropane
Reductive Alkylation 3-Hydroxypropanal, Ethanol, Reducing Agent3-Ethoxypropan-1-ol

Post-Cyclization Functionalization of the Azetidine Nitrogen

In some synthetic routes, the azetidine ring is constructed with a protecting group on the nitrogen, which is later removed to allow for the introduction of the desired substituent. This strategy is particularly useful when the desired N-substituent is not compatible with the ring-forming conditions.

A common protecting group is the benzyl (B1604629) group, which can be removed by hydrogenolysis. Another widely used protecting group is the carbobenzyloxy (Cbz) group, which can be removed under various conditions, including catalytic hydrogenation or treatment with acid. acs.org Once the protecting group is removed, the resulting secondary amine on the azetidine ring can be alkylated with a suitable electrophile, such as 3-ethoxypropyl bromide or a related tosylate, to yield the final product. youtube.com

This late-stage functionalization allows for the diversification of azetidine scaffolds from a common intermediate. nih.govresearchgate.net For example, a protected 3-aminoazetidine can be synthesized and, after deprotection of the ring nitrogen, can be subjected to N-alkylation to introduce various substituents. nih.govresearchgate.net

Functionalization StepDescription
Deprotection Removal of a protecting group (e.g., Benzyl, Cbz) from the azetidine nitrogen. acs.org
N-Alkylation Reaction of the deprotected azetidine with an alkylating agent like 3-ethoxypropyl bromide. youtube.com

Control of Stereochemistry in Azetidine Synthesis

The synthesis of chiral azetidines with specific stereochemistry is a significant area of research, driven by the importance of stereoisomerism in medicinal chemistry.

Enantioselective Methodologies for Chiral Azetidines

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been developed for the synthesis of chiral azetidines.

One approach utilizes chiral auxiliaries. For example, chiral tert-butanesulfinamides can be used to direct the stereochemical outcome of the cyclization reaction, leading to enantioenriched C2-substituted azetidines. acs.org

Catalytic enantioselective methods are highly desirable as they can generate large quantities of a chiral product from a small amount of a chiral catalyst. Phase-transfer catalysis has been successfully employed for the enantioselective synthesis of chiral N-substituted 3,3-dinitroazetidines and spirocyclic azetidine oxindoles. acs.orgnih.gov Chiral base-catalyzed reactions have also been used to transform 4-formyloxyazetidinone into enantiomerically enriched products. nih.gov Furthermore, chiral sulfides have been used as organocatalysts for the asymmetric synthesis of aziridines, which can be precursors to azetidines. rsc.org

Enantioselective MethodKey FeatureExample
Chiral Auxiliaries Use of a chiral molecule to guide the stereochemistry of a reaction. acs.orgSynthesis of C2-substituted azetidines using tert-butanesulfinamides. acs.org
Phase-Transfer Catalysis Use of a chiral catalyst to control stereochemistry in a two-phase system. acs.orgnih.govSynthesis of chiral N-substituted 3,3-dinitroazetidines. acs.org
Chiral Base Catalysis Use of a chiral base to induce enantioselectivity. nih.govEnantioselective transformation of 4-formyloxyazetidinone. nih.gov
Organocatalysis Use of small organic molecules as chiral catalysts. rsc.orgAsymmetric synthesis of aziridines with chiral sulfides. rsc.org

Diastereoselective Synthesis of Substituted Azetidines

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule.

One strategy involves the diastereospecific cyclization of enantiomerically pure precursors. For example, polysubstituted azetidines can be synthesized with high diastereoselectivity from 1,3-amino alcohols with three chiral centers. acs.org

Another approach is the diastereoselective functionalization of an existing azetidine ring. For instance, the reaction of azetidine nitrones with various reagents can lead to highly substituted azetidines with excellent diastereoselectivity. nih.gov

Iodine-mediated cyclization of homoallyl amines can produce cis-2,4-disubstituted azetidines. nih.gov Additionally, methods have been developed for the synthesis of diversely substituted N-aryl-2-cyanoazetidines with predictable diastereoselectivity from β-amino alcohols. organic-chemistry.org A general and scalable two-step method has also been described for the regio- and diastereoselective synthesis of trans-3-(hydroxymethyl)-2-arylazetidines. acs.org

Diastereoselective MethodApproachOutcome
Cyclization of Chiral Precursors Diastereospecific ring closure of enantiomerically pure starting materials. acs.orgEnantiomerically pure polysubstituted azetidines. acs.org
Functionalization of Azetidine Ring Diastereoselective addition to an existing azetidine derivative. nih.govDensely substituted azetidines. nih.gov
Iodine-Mediated Cyclization Cyclization of homoallyl amines in the presence of iodine. nih.govcis-2,4-Azetidines. nih.gov
From β-Amino Alcohols Multi-step sequence involving N-arylation, N-cyanomethylation, and cyclization. organic-chemistry.orgPredictable diastereoselectivity in N-aryl-2-cyanoazetidines. organic-chemistry.org
From Oxiranylmethyl-substituted Benzylamines Two-step regio- and diastereoselective synthesis. acs.orgtrans-3-(hydroxymethyl)-2-arylazetidines. acs.org

Computational and Theoretical Studies on 1 3 Ethoxypropyl Azetidin 3 Amine and Azetidine Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the electronic structure and energetic properties of molecules. miamioh.edunih.gov These calculations are instrumental in predicting reaction outcomes and understanding the underlying factors that govern chemical transformations.

Analysis of Frontier Molecular Orbitals in Reaction Mechanisms

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting the course of chemical reactions. numberanalytics.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy and symmetry of these orbitals are critical in determining the feasibility and stereochemical outcome of a reaction. numberanalytics.com

In the context of azetidine (B1206935) synthesis, such as the aza Paternò-Büchi reaction which produces azetidines through a [2+2] cycloaddition, the matching of frontier molecular orbital energies between the reactants is crucial. nih.gov Density functional theory (DFT) computations have revealed that successful cycloaddition and the prevention of competing reactions like alkene dimerization are determined by the relative energies of the frontier orbitals. nih.gov A smaller energy gap between the HOMO of one reactant and the LUMO of the other facilitates the reaction by lowering the transition state energy. numberanalytics.comnih.gov For instance, in an ideal SN2 reaction leading to azetidine formation, the highest overlap between the nucleophile's HOMO and the electrophile's LUMO occurs when the angle of attack is approximately 180 degrees relative to the leaving group. acs.org

The table below illustrates the role of HOMO and LUMO in chemical reactions.

OrbitalDescriptionRole in Reactions
HOMO Highest Occupied Molecular OrbitalActs as an electron donor (nucleophile). libretexts.org
LUMO Lowest Unoccupied Molecular OrbitalActs as an electron acceptor (electrophile). libretexts.org

Theoretical Examination of Redox Properties and Electron Transfer

In the synthesis of azetidines, electrocatalytic methods involving intramolecular allylic hydroamination have been studied. acs.org Understanding the key oxidation steps in such reactions requires detailed electrochemical and theoretical analysis. acs.org Similarly, the electroreductive intramolecular cross-coupling of imines with alkoxycarbonyl compounds presents another route to azetidines, where electron transfer is a key step. acs.org

Energy Barrier Calculations for Reaction Pathways

Quantum chemical calculations are pivotal in determining the energy barriers associated with different reaction pathways, thereby predicting the most likely course of a reaction. faccts.deresearchgate.net The transition state, a high-energy intermediate state between reactants and products, represents the peak of this energy barrier. acs.org By computing the energies of reactants, transition states, and products, chemists can construct a potential energy surface that maps out the energetic landscape of a reaction. researchgate.netnih.gov

For example, in the synthesis of 3,3-disubstituted azetidines, computational studies have been used to understand the effect of ring strain on radical addition reactions. acs.org Calculations have shown that radical addition to a strained four-membered ring, like a methylenecyclobutane, is thermodynamically more favorable and has a lower energy barrier (by 1.5–2 kcal/mol) compared to addition to an unstrained analogue. acs.org This subtle strain release is sufficient to make the reaction synthetically viable. acs.org Kinetic analysis methods can further guide the exploration of complex reaction networks by focusing on pathways with feasible energy barriers. nih.gov

The following table presents a hypothetical comparison of calculated energy barriers for two competing reaction pathways.

Reaction PathwayCalculated Activation Energy (ΔG‡) (kcal/mol)Predicted Outcome
Pathway A15.2Favored pathway
Pathway B25.8Disfavored pathway

Computational Prediction of Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting the regioselectivity and stereoselectivity of organic reactions, which is crucial for the synthesis of specific isomers of substituted azetidines. nih.govnih.gov Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.

DFT calculations and other computational models can be used to determine the energies of different possible transition states, with the lowest energy transition state corresponding to the major product. nih.gov For instance, in the synthesis of 2-arylazetidines, quantum chemical investigations have successfully explained the observed regio- and stereoselectivity, providing a quantum mechanical basis for Baldwin's rules for ring-opening of oxiranes. acs.org Machine learning models, trained on datasets of known reaction outcomes, are also emerging as valuable tools for predicting regioselectivity in complex molecules. nih.govcaltech.edu These models can leverage features like atomic partial charges and steric parameters to predict the most likely site of reaction. nih.gov

Molecular Modeling and Simulation

While quantum chemical calculations focus on the electronic structure and reactivity of molecules, molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules over time.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. dtu.dknih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of molecules like 1-(3-ethoxypropyl)azetidin-3-amine. nih.govnih.gov

The four-membered azetidine ring possesses a significant amount of ring strain (approximately 25.4 kcal/mol), which influences its conformational behavior and reactivity. rsc.org This strain is intermediate between that of the more reactive aziridines and the less reactive pyrrolidines. rsc.org MD simulations can be used to explore the puckering of the azetidine ring and the preferred orientations of its substituents. Understanding the conformational dynamics is crucial as it can impact a molecule's ability to bind to a biological target or participate in a chemical reaction. acs.org For example, the conformational restriction imposed by the azetidine ring can minimize the entropic penalty upon binding to a receptor, potentially enhancing potency and metabolic stability. acs.org

The table below outlines key parameters often analyzed in molecular dynamics simulations.

ParameterDescriptionInsight Gained
Potential Energy The total energy of the system due to atomic positions.Stability of different conformations.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures.Conformational stability and changes over time.
Radius of Gyration (Rg) A measure of the compactness of a molecule.Overall shape and folding/unfolding events. nih.gov
Ramachandran Plot A plot of the torsional angles of the peptide backbone.Allowed and disallowed secondary structures. nih.gov

Docking Studies to Elucidate Theoretical Binding Modes (e.g., with protein targets)

Molecular docking is a computational technique pivotal in drug discovery for predicting the preferred orientation of a molecule when bound to a second, typically a protein target. rjptonline.orgrjptonline.org This method allows for the elucidation of theoretical binding modes and the estimation of binding affinity, providing insights into the potential biological activity of a compound. For azetidine systems, docking studies have been instrumental in identifying and optimizing interactions with various protein targets.

While specific docking studies on this compound are not extensively documented in publicly available literature, the broader class of azetidine derivatives has been the subject of numerous in-silico investigations. These studies provide a framework for understanding how the azetidine scaffold can be oriented within a protein's active site to elicit a biological response.

For instance, a series of novel azetidin-2-one (B1220530) derivatives were evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net In-silico molecular docking proposed that these derivatives could establish satisfactory binding within the erlotinib (B232) binding site of EGFR. The study identified three compounds with high PLP fitness scores of 77.79, 76.68, and 71.46, respectively, which were comparable or superior to the reference ligand's score of 71.94. researchgate.net

In another study, azetidin-2-one derivatives were investigated for their antitubercular activity by docking them against the enoyl-acyl carrier protein (enoyl-ACP) reductase, an essential enzyme in bacterial fatty acid synthesis. rjptonline.orgrjptonline.org The analysis revealed that one of the synthesized compounds exhibited hydrogen bonding interactions within the active site, suggesting a potential mechanism for its antitubercular effects. rjptonline.orgrjptonline.org Similarly, docking studies of oxazetidine derivatives against the Human A2A Adenosine receptor have been used to explore their potential for treating neurological disorders, with synthesized compounds showing excellent theoretical binding. jmpas.com

These studies commonly involve preparing the protein target by removing water molecules and adding hydrogens, while the ligand structures are optimized for energy. jmpas.comcentralasianstudies.org Software like AutoDock is frequently used to perform the docking calculations, which employ algorithms like the Lamarckian genetic algorithm to explore possible binding conformations. rjptonline.orgnih.gov The results are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. rjptonline.orgvistas.ac.in

The insights gained from these docking studies are crucial for guiding the synthesis of new derivatives with improved binding affinity and selectivity. For example, understanding the specific residues involved in binding allows for the rational design of substituents on the azetidine ring that can enhance these interactions.

Table 1: Example of Docking Study Results for Azetidin-2-one Derivatives against EGFR This table is representative of data found in computational studies of azetidine derivatives.

Compound PLP Fitness Score Key Interacting Residues (Hypothetical)
Derivative A-2 77.79 MET793, LEU718, CYS797
Derivative A-8 76.68 LEU844, THR790, GLY719
Derivative A-14 71.46 ALA743, LYS745, ASP855
Erlotinib (Ref) 71.94 MET793, GLY796, LEU718

Source: Data derived from findings reported on azetidin-2-one derivatives. researchgate.net

Theoretical Structure-Reactivity Relationships Derived from Computational Data

Computational chemistry provides powerful tools for understanding the relationship between the three-dimensional structure of a molecule and its chemical reactivity. For azetidine systems, theoretical methods like Density Functional Theory (DFT) are employed to calculate various molecular properties and reactivity descriptors. These calculations offer insights into the stability, electronic properties, and potential reaction pathways of azetidine derivatives.

Key quantum chemical descriptors are often calculated to predict reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. sciencepublishinggroup.com

Global Reactivity Descriptors: Derived from the FMO energies, parameters such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω) provide a quantitative measure of a molecule's reactivity. sciencepublishinggroup.com For example, a study on thiazoline (B8809763) derivatives, which are structurally related to azetidines, used these descriptors to conclude that the molecule with the largest energy gap was the most stable and least reactive. sciencepublishinggroup.com

Molecular Electrostatic Potential (ESP): The ESP map is a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions. sciencepublishinggroup.combohrium.com For instance, in a study of polycyclic energetic compounds containing azetidine structures, ESP analysis was used to understand the reactivity of the compounds towards nucleophilic attack. bohrium.com

These computational approaches have been used to guide the synthesis of azetidines. In one example, researchers used computational models to predict which alkene-oxime pairs would successfully react to form azetidines via photocatalysis, thereby avoiding a trial-and-error approach. mit.edu By calculating the frontier orbital energies of the reactants, they could pre-screen for viable substrates. mit.edu

Advanced Computational Approaches for Azetidine Design

The design of novel azetidine derivatives with desired properties is increasingly reliant on advanced computational strategies. These approaches move beyond the analysis of single molecules to the design and evaluation of large virtual libraries of compounds, accelerating the discovery of new chemical entities.

One key area is the in silico design of compound libraries "pre-optimized" for specific applications, such as CNS-targeting drugs. nih.govacs.org This involves creating virtual scaffolds based on the azetidine core and then decorating them with a variety of substituents. Computational tools are then used to calculate key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for each virtual compound. nih.govacs.org Properties frequently evaluated include:

Molecular Weight (MW)

Topological Polar Surface Area (TPSA)

Hydrogen Bond Donors (HBD)

Calculated LogP (cLogP) and LogD (cLogD)

pKa

By filtering these virtual libraries based on desired property ranges (e.g., those typical for CNS drugs), researchers can prioritize the synthesis of compounds with a higher probability of success. nih.govacs.org

Furthermore, computational methods are being developed to guide challenging synthetic transformations. For the synthesis of azetidines, which can be difficult to prepare, computational modeling can help to understand and predict the outcomes of complex reactions. mit.edu For example, a combination of a photocatalyst and computational modeling was used to drive the formation of azetidine rings, with the models accurately predicting reaction yields for different substrates. mit.edu

Enzyme engineering, guided by computational methods, represents another advanced approach. Researchers have used laboratory evolution to engineer a "carbene transferase" enzyme that can catalyze the one-carbon ring expansion of aziridines to form azetidines with high stereocontrol. acs.org This biocatalytic approach, which is difficult to achieve with traditional chemical catalysts, demonstrates the power of combining computational design with directed evolution to create new synthetic methodologies for constructing the azetidine ring. acs.org

Applications of Azetidine Scaffolds in Advanced Chemical Science

Azetidines as Versatile Building Blocks in Organic Synthesis

Azetidine (B1206935) derivatives are increasingly recognized as versatile building blocks in organic synthesis due to their ability to serve as precursors to a variety of other molecules and their utility in the design of complex structures. acs.orgacs.org The presence of a nitrogen atom within the four-membered ring provides a handle for further functionalization, while the ring strain can be harnessed to drive specific chemical transformations. rsc.orgrsc.org

The ring strain of azetidines makes them susceptible to nucleophilic attack, leading to ring-opening and the formation of acyclic amines. acs.org This reactivity is a cornerstone of their utility as synthetic intermediates. For example, the reaction of an N-substituted azetidine with a nucleophile can yield a 1,3-difunctionalized propane (B168953) derivative, a common structural motif in organic molecules. The specific nature of the substituent on the nitrogen atom and the choice of nucleophile can be varied to achieve a wide range of acyclic amine products.

Furthermore, azetidines can be used as precursors for the synthesis of other heterocyclic systems. organic-chemistry.org Through carefully designed reaction sequences involving ring expansion or rearrangement, the four-membered azetidine ring can be converted into larger, more complex heterocyclic structures. This approach provides access to a diverse array of nitrogen-containing heterocycles that would be challenging to synthesize through other methods.

PrecursorReaction TypeProduct ClassReference
N-Substituted AzetidinesNucleophilic Ring OpeningAcyclic Amines acs.org
Azetidine DerivativesRing Expansion/RearrangementVarious Heterocycles organic-chemistry.org

Table 1: Azetidines as Precursors in Organic Synthesis

Azetidine-containing amino acids are valuable tools in the design of peptidomimetics and non-natural amino acids. acs.orgnih.gov The incorporation of an azetidine ring into a peptide backbone introduces conformational constraints, which can lead to enhanced biological activity and stability. enamine.netnih.gov The rigid nature of the azetidine ring restricts the rotational freedom of the peptide chain, forcing it to adopt a specific three-dimensional structure. enamine.net This can be particularly useful for mimicking the bioactive conformation of a natural peptide, leading to the development of potent and selective therapeutic agents. nih.gov

Azetidine-2-carboxylic acid, a non-natural amino acid, and its derivatives have been successfully incorporated into peptides to study structure-activity relationships and to create novel peptide-based drugs. nih.govmdpi.com The synthesis of peptides containing azetidine-based amino acids often involves standard solid-phase peptide synthesis techniques, making their incorporation relatively straightforward. nih.govresearchgate.net

ApplicationKey FeatureDesired OutcomeReference
PeptidomimeticsConformational ConstraintEnhanced Biological Activity & Stability enamine.netnih.gov
Non-Natural Amino AcidsStructural DiversityNovel Peptide-Based Drugs acs.orgnih.gov

Table 2: Azetidines in Peptide Chemistry

Chiral Azetidine Derivatives in Asymmetric Catalysis

Chiral azetidine derivatives have emerged as powerful tools in asymmetric catalysis, serving as both ligands for metal-based catalysts and as organocatalysts themselves. birmingham.ac.ukresearchgate.net The stereochemically well-defined structure of chiral azetidines allows for the effective transfer of chirality during a chemical reaction, leading to the formation of a single enantiomer of the desired product. bham.ac.ukresearchgate.net

Chiral azetidines can be readily synthesized and functionalized, making them attractive candidates for use as ligands in asymmetric metal catalysis. researchgate.netbham.ac.uk The nitrogen atom of the azetidine ring can coordinate to a metal center, creating a chiral environment around the catalytically active site. This chiral environment directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other. birmingham.ac.ukresearchgate.net

Chiral azetidine-based ligands have been successfully employed in a variety of stereoselective transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. researchgate.netacs.org The modular nature of azetidine synthesis allows for the fine-tuning of the ligand structure to optimize the enantioselectivity of a particular reaction.

TransformationCatalyst SystemEnantioselectivityReference
Asymmetric HydrogenationChiral Azetidine-Metal ComplexHigh acs.org
Asymmetric AlkylationChiral Azetidine-Based Phase-Transfer CatalystUp to 97% ee nih.gov
Asymmetric Ring OpeningChiral Squaramide H-bond donor with AzetidinesHigh chemrxiv.orgacs.org

Table 3: Chiral Azetidines in Stereoselective Transformations

In addition to their role as ligands, chiral azetidines can also function as organocatalysts, mediating enantioselective transformations without the need for a metal. researchgate.net The nitrogen atom of the azetidine can act as a Lewis base or a Brønsted base, activating the substrate and facilitating the desired reaction. The chiral backbone of the azetidine ensures that the reaction proceeds in a stereoselective manner. birmingham.ac.uk

Azetidine-based organocatalysts have been used in a range of enantioselective reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. researchgate.net The development of new and more efficient azetidine-based organocatalysts is an active area of research, with the potential to provide environmentally friendly and cost-effective methods for the synthesis of chiral molecules.

Role in Polymer Chemistry

Azetidines and their derivatives are valuable monomers in polymer chemistry, particularly in the synthesis of polyamines through ring-opening polymerization. rsc.orgresearchgate.net The cationic ring-opening polymerization of azetidine leads to the formation of branched poly(propylenimine) (PPI), a polymer with a wide range of applications. acs.org The polymerization can be initiated by various cationic initiators, and the reaction conditions can be controlled to influence the molecular weight and architecture of the resulting polymer. researchgate.net

The resulting polyamines have numerous applications, including as antibacterial and antimicrobial coatings, for CO2 adsorption, in chelation and materials templating, and as non-viral gene transfection agents. rsc.org The ability to functionalize the azetidine monomer prior to polymerization allows for the synthesis of polymers with tailored properties for specific applications.

Polymerization MethodMonomerResulting PolymerKey ApplicationsReference
Cationic Ring-OpeningAzetidineBranched Poly(propylenimine) (PPI)CO2 Capture, Coatings rsc.orgacs.org
Anionic Ring-OpeningAzetidine DerivativesFunctional PolyaminesGene Transfection, Templating rsc.org

Table 4: Azetidines in Polymer Synthesis

Applications in Chemical Biology and Mechanistic Probes

The unique conformational constraints and chemical properties of the azetidine scaffold have positioned it as a valuable structural motif in the development of sophisticated tools for chemical biology. These tools, including chemical probes, are instrumental in dissecting complex biological pathways and understanding the mechanisms of molecular interactions. The strategic incorporation of the four-membered ring can impart desirable properties such as metabolic stability, improved solubility, and precise three-dimensional orientation of functional groups, which are critical for selective interactions with biological targets.

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific protein or other biomolecule, thereby enabling the study of its function in a biological system. The azetidine moiety has been incorporated into various classes of chemical probes to investigate a range of biological processes, including biotin (B1667282) biosynthesis and the modulation of key receptors like the Sigma-1 receptor.

Biotin Biosynthesis and Related Probes:

Biotin, or vitamin B7, is an essential cofactor for a suite of carboxylase enzymes involved in critical metabolic processes. The development of chemical probes related to biotin and its biosynthetic pathway is crucial for identifying and characterizing biotin-dependent enzymes and for screening for potential inhibitors of this pathway, which is a target for antimicrobial and herbicide development.

One notable example involves the use of a 2-azetidinone (a four-membered lactam) scaffold, a close structural relative of azetidine, in the creation of a biotin-tagged photoaffinity probe. This probe was designed based on the structure of Ezetimibe, a cholesterol absorption inhibitor. The probe incorporates a biotin tag for affinity purification and a photoreactive group for covalent cross-linking to its biological target upon UV irradiation. While the primary application of this specific probe was to identify the molecular target of cholesterol absorption inhibitors, the underlying principle demonstrates the utility of the azetidine core in constructing probes for target identification. The biotin tag allows for the selective capture of the probe-protein complex using streptavidin-coated beads, facilitating the isolation and subsequent identification of the target protein by techniques such as mass spectrometry.

Probe ComponentFunctionRelevance of Azetidine Scaffold
2-Azetidinone Core Provides the central structural framework for the probe.Imparts conformational rigidity and specific stereochemistry, influencing binding affinity and selectivity for the target protein.
Biotin Tag Enables high-affinity capture by streptavidin for purification.The azetidine scaffold serves as a versatile anchor point for the attachment of the biotin tag via a suitable linker.
Photoreactive Group Allows for covalent and irreversible binding to the target protein upon photoactivation.The azetidine ring can be functionalized to include a photoreactive moiety at a position that does not interfere with target binding.

This approach highlights how the azetidine scaffold can be a key component in the design of chemical probes for elucidating biological pathways, including those related to cofactors like biotin.

Sigma-1 Receptor Modulation:

The Sigma-1 receptor (S1R) is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a wide range of cellular functions and is a therapeutic target for various neurological and psychiatric disorders. The development of selective S1R modulators is of significant interest for both therapeutic and research purposes.

Recent research has led to the synthesis and evaluation of novel S1R ligands based on a 2,7-diazaspiro[3.5]nonane scaffold, which incorporates an azetidine ring as part of its spirocyclic structure. nih.gov These compounds have demonstrated high affinity and selectivity for the S1R. nih.gov For instance, in a series of synthesized derivatives, the nitrogen of the azetidine ring was found to engage in a crucial salt bridge interaction with the highly conserved glutamate (B1630785) residue (Glu172) in the S1R binding pocket. nih.gov This interaction is a key determinant of the ligand's binding affinity. nih.gov

One notable compound from this class, Compound 5b , which features the 2,7-diazaspiro[3.5]nonane core, exhibited a high affinity for the S1R with a Ki of 13 nM and was identified as an S1R antagonist. nih.gov The structure-activity relationship studies revealed that the azetidine moiety plays a critical role in orienting the key pharmacophoric elements for optimal interaction with the receptor. nih.gov

CompoundScaffoldS1R Affinity (Ki)Functional Activity
Compound 4b 2,7-Diazaspiro[3.5]nonane2.7 nMAgonist
Compound 5b 2,7-Diazaspiro[3.5]nonane13 nMAntagonist

These findings underscore the importance of the azetidine scaffold in the design of potent and selective modulators of the Sigma-1 receptor, which can serve as valuable chemical probes to explore the receptor's role in various signaling pathways.

CRMP2 Interactions:

Collapsin response mediator protein 2 (CRMP2) is a cytosolic phosphoprotein that plays a significant role in neuronal development, axonal growth, and synapse formation. It is also implicated in the pathophysiology of neurodegenerative diseases and neuropathic pain. While the development of molecules that modulate CRMP2 interactions is an active area of research, there is limited publicly available information on chemical probes that specifically utilize an azetidine scaffold to study CRMP2 interactions. The exploration of azetidine-based structures as potential CRMP2 modulators represents a promising avenue for future research.

Azetidine Models in DNA Repair Mechanism Studies

The integrity of DNA is constantly challenged by endogenous and exogenous agents, leading to various forms of damage. The photocycloreversion of DNA photoproducts is a key repair mechanism. Understanding the intricate steps of this process is fundamental to comprehending cellular responses to DNA damage.

Theoretical studies have employed azetidine derivatives as models to investigate the mechanism of DNA repair, particularly the photocycloreversion of (6-4) photoproducts. acs.org These photoproducts are a major type of DNA damage induced by UV radiation. The repair process is thought to proceed through an intermediate containing a four-membered heterocyclic ring, such as an oxetane (B1205548) or an azetidine. acs.org

Quantum-chemical calculations have been performed on azetidine stereoisomers formed from the photocycloaddition of 6-azauracil (B101635) and cyclohexene (B86901) to model the DNA lesion. acs.org These studies focus on the energetics of the ring-opening reaction, which is a critical step in the repair process. The research has shown that the stability and reactivity of the azetidine ring are highly dependent on its electronic state. acs.org

Electronic State of Azetidine ModelRing-Opening Energy BarrierImplication for DNA Repair
Neutral HighRing-opening is energetically unfavorable.
Oxidized (Cationic) Significantly DecreasedOxidation facilitates ring-opening, but the process may be too slow to be competitive. acs.org
Reduced (Anionic) Dramatically DecreasedOne-electron reduction significantly facilitates the ring-opening of the azetidine heterocycle, suggesting a key role for electron transfer in the repair mechanism. acs.org

These theoretical findings indicate that electron transfer to the damaged site, forming an anionic azetidine-like intermediate, dramatically lowers the energy barrier for the cycloreversion reaction, thereby promoting the repair of the DNA lesion. acs.org This research highlights the value of using azetidine-containing models to gain detailed mechanistic insights into fundamental biological processes like DNA repair. acs.org

Future Directions and Emerging Research Avenues for 1 3 Ethoxypropyl Azetidin 3 Amine

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards sustainability is driving the development of environmentally friendly methods for synthesizing heterocyclic compounds like azetidines. numberanalytics.comfrontiersin.org Traditional synthesis often relies on hazardous materials and generates significant waste, prompting a move towards greener alternatives. rasayanjournal.co.in

Future research will likely focus on several key areas:

Catalytic Methods: The use of catalytic processes, as opposed to stoichiometric reagents, is a cornerstone of green chemistry, aiming to improve atom economy and reduce waste. numberanalytics.com

Alternative Energy Sources: Microwave-assisted synthesis and photocatalysis are emerging as powerful tools. rasayanjournal.co.inchemrxiv.orgrsc.org Microwave irradiation can accelerate reaction times and improve yields, often under solvent-free conditions. rasayanjournal.co.in Visible-light-driven photocatalysis offers a mild way to construct densely functionalized azetidines. chemrxiv.orgchemrxiv.org

Green Solvents: The replacement of volatile organic solvents with greener alternatives like water, ionic liquids, or bio-based solvents like cyclopentyl methyl ether (CPME) is a critical goal. numberanalytics.commdpi.comnih.gov Flow chemistry, which involves the continuous pumping of reagents through a reactor, can also enhance safety and efficiency, particularly when combined with sustainable solvents. nih.govacs.org

Mechanochemistry: The use of solvent-free techniques like ball milling is another promising avenue for reducing environmental impact. unigoa.ac.in

A comparison of traditional versus emerging green synthetic approaches is detailed in the table below.

FeatureClassical MethodologiesEmerging Green Methodologies
Reagents Often stoichiometric and/or hazardousCatalytic, renewable feedstocks numberanalytics.com
Solvents Volatile organic compounds (VOCs)Water, ionic liquids, bio-solvents, or solvent-free numberanalytics.commdpi.comunigoa.ac.in
Energy Input Conventional heating (often prolonged)Microwave irradiation, visible light (photocatalysis) rasayanjournal.co.inrsc.org
Process Batch processingContinuous flow systems, mechanochemistry nih.govunigoa.ac.in
Waste Higher waste generationMinimized waste, improved atom economy numberanalytics.com

Exploration of Novel Reactivity and Unprecedented Transformations

The significant ring strain of azetidines (approximately 25.4 kcal/mol) is a key feature that drives their reactivity, making them more reactive than their five-membered pyrrolidine (B122466) counterparts. researchgate.netrsc.org This inherent strain can be leveraged to develop new and powerful chemical transformations.

Emerging research in this area includes:

Strain-Release Reactions: This concept uses the relief of ring strain to drive reactions, allowing for the creation of complex molecules. chemrxiv.orgrsc.orgacs.orgnih.gov For example, the reaction of highly strained azabicyclo[1.1.0]butanes (ABBs) with various reagents can lead to diverse and densely functionalized azetidines in a single step. chemrxiv.orgnih.gov

Ring-Opening Reactions: The selective cleavage of the C-N bonds in the azetidine (B1206935) ring can produce valuable linear amine compounds. magtech.com.cn The regioselectivity of these reactions is often controlled by the electronic effects of substituents on the ring. magtech.com.cn

New Cycloadditions: Photocatalysis is enabling new types of [2+2] cycloadditions to form the azetidine ring under mild, visible-light conditions. rsc.org

The table below summarizes some of these novel reaction types.

Transformation TypeDescriptionPotential Outcome for Azetidine Chemistry
Radical Strain-Release A photocatalytic process where radical intermediates are intercepted by a strained molecule like an azabicyclobutane (ABB). chemrxiv.orgchemrxiv.orgProvides rapid access to highly functionalized azetidines that are difficult to synthesize otherwise. chemrxiv.org
Anion Relay Sequence A multi-component reaction driven by strain-release, where multiple electrophiles are added sequentially. nih.govAllows for the modular and diversity-oriented synthesis of complex azetidines from simple precursors. nih.gov
Nucleophilic Ring-Opening The cleavage of a C-N bond in the azetidine ring by a nucleophile, often catalyzed by a Lewis acid. magtech.com.cnSynthesis of complex, functionalized acyclic amines with high regioselectivity. magtech.com.cn

Integration of Artificial Intelligence and Machine Learning in Azetidine Chemistry

Key applications in the context of azetidine chemistry include:

Reaction Prediction: AI models can be trained on vast datasets of known chemical reactions to predict the outcomes and yields of new reactions, including those for synthesizing or modifying azetidines. researchgate.netneurips.ccnih.gov This can significantly reduce the number of experiments needed.

Retrosynthetic Planning: Computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic routes to target molecules like 1-(3-Ethoxypropyl)azetidin-3-amine. acs.orgnih.govnih.gov These systems can identify creative disconnections that a human chemist might overlook.

Property Prediction: Machine learning can predict the physicochemical and biological properties of novel azetidine derivatives, helping to prioritize which compounds to synthesize and test in drug discovery programs. digitellinc.com

The integration of these computational tools is summarized below.

AI/ML ApplicationDescriptionImpact on Azetidine Research
Forward Reaction Prediction Predicts the most likely product(s) and yield for a given set of reactants and conditions. nih.govnih.govOptimizes reaction conditions and reduces experimental failures.
Retrosynthesis Proposes a step-by-step pathway to synthesize a target molecule from available starting materials. acs.orgnih.govAccelerates the design of efficient synthetic routes to complex azetidines.
Property & Activity Prediction Uses quantitative structure-activity relationship (QSAR) models to forecast biological activity or physical properties.Prioritizes the synthesis of compounds with the highest potential for desired applications.

Expansion of Azetidine Utility in New Chemical Disciplines

While azetidines are well-established in medicinal chemistry, their unique structural and chemical properties are attracting interest in other fields. bham.ac.ukresearchgate.net

Future applications are emerging in:

Materials Science: Azetidines can be incorporated into polymers as monomers or crosslinkers. researchgate.net Highly reactive azetidinium salts, for example, have been used to modify and branch polysaccharides like hemicellulose, altering their material properties. nih.govchalmers.se

Chemical Biology: The rigid azetidine scaffold can be used to create chemical probes to study biological systems. acs.org Their constrained conformation can lead to highly selective interactions with biological targets like proteins. acs.org

Catalysis: Chiral azetidine derivatives can serve as effective ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. bham.ac.uk

Ionic Liquids: Azetidinium salts, which are salts that are liquid at low temperatures, are being explored for various applications, including as precursors in the synthesis of radiolabeled compounds like FP-CIT. scispace.comnih.govgoogle.com

The table below highlights these expanding roles.

DisciplineApplication of AzetidinesRationale
Materials Science Monomers for functional polymers, modification of biopolymers. researchgate.netnih.govThe strained ring can impart unique thermal or physical properties and can be opened for cross-linking. nih.gov
Chemical Biology Scaffolds for selective biological probes. acs.orgThe rigid, three-dimensional structure allows for precise orientation of functional groups to interact with specific proteins. acs.org
Asymmetric Catalysis Chiral ligands for metal catalysts. bham.ac.ukThe defined stereochemistry of the azetidine ligand can control the stereochemical outcome of a reaction.
Radiochemistry Precursors for radiopharmaceuticals. google.comAzetidinium salts can act as leaving groups in nucleophilic fluorination reactions to introduce radioisotopes like ¹⁸F. google.com

Q & A

Q. What are the established synthetic routes for 1-(3-Ethoxypropyl)azetidin-3-amine?

The synthesis involves:

  • Step 1 : Dickmann condensation of 3-ethoxypropylamine with ethyl acrylate to form 1-(3-ethoxypropyl)-4-oxopiperidine .
  • Step 2 : Mannich cyclocondensation with paraformaldehyde and primary amines (e.g., 1-(3-aminopropyl)imidazole) in methanol/acetic acid to generate bicyclic intermediates .
  • Step 3 : Wolff-Kishner reduction using hydrazine hydrate and KOH in triethylene glycol (160–170°C, 5 hours) to reduce ketones to methylene groups .
  • Purification : Column chromatography (Al₂O₃, benzene:dioxane 5:1) isolates the final product .

Q. How is the compound characterized post-synthesis?

Key methods include:

  • NMR spectroscopy :
  • ¹H/¹³C NMR : Assigns chair-chair conformation of piperidine rings via coupling constants and chemical shifts .
    • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 215 [M+H]⁺ in related compounds) .
    • TLC monitoring : Ensures reaction completion at each stage .

Q. What stability protocols are recommended for handling this compound?

  • Storage : Airtight containers under inert atmosphere (N₂/Ar) at room temperature to prevent oxidation .
  • Avoid : Prolonged exposure to moisture/light, as azetidines are prone to hydrolysis/photodegradation .
  • Stability assays : Regular HPLC monitoring to detect decomposition .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways?

  • Density Functional Theory (DFT) : Predicts transition states and energy barriers for steps like Mannich condensation (e.g., B3LYP/6-311G**) .
  • Molecular docking : Screens derivatives for biological activity by simulating enzyme interactions (e.g., neuraminidase) .
  • Solvent effect modeling (COSMO-RS): Identifies optimal reaction media to enhance yields .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

  • Triangulation : Cross-validate NMR assignments with HSQC, HMBC, and NOESY spectra .
  • Replicate synthesis : Confirm reproducibility under controlled conditions (e.g., anhydrous solvents) .
  • Comparative analysis : Benchmark against analogs (e.g., 1-(pyrimidin-4-yl)azetidin-3-amine hydrochloride) to identify anomalies .

Q. What strategies improve yields in Mannich cyclocondensation?

  • Catalyst optimization : Replace acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
  • Stepwise amine addition : Prevents side reactions by gradual introduction of primary amines .
  • Microwave-assisted synthesis : Reduces reaction time from days to hours while maintaining yields >60% .

Q. How does conformational analysis via NMR inform drug design?

  • Chair-chair conformation : Enhances metabolic stability by reducing enzymatic recognition .
  • Dynamic NMR : Quantifies ring-flipping kinetics to assess rigidity, critical for bioavailability .
  • NOE correlations : Maps spatial proximity of ethoxypropyl groups to predict pharmacokinetics .

Q. What mechanistic studies elucidate biological activity?

  • Enzyme inhibition assays : Measures IC₅₀ values against targets (e.g., MAO-B) using fluorogenic substrates .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity with protein receptors .
  • Metabolic profiling : Identifies metabolites via LC-MS to optimize lead compounds for reduced toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.